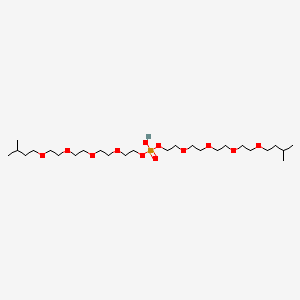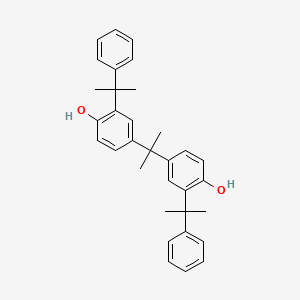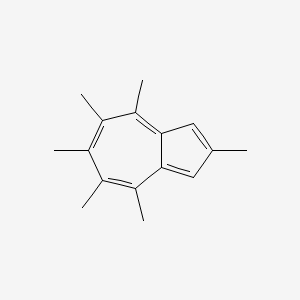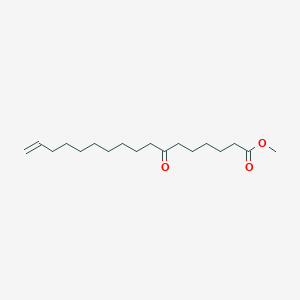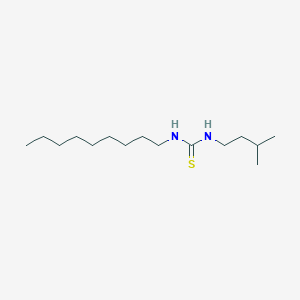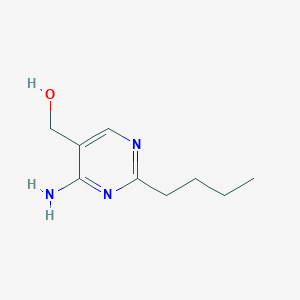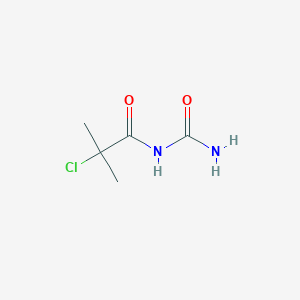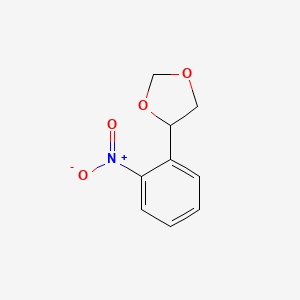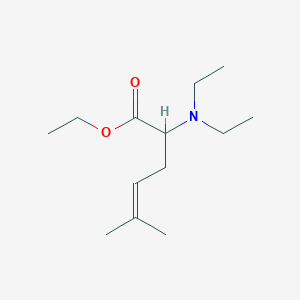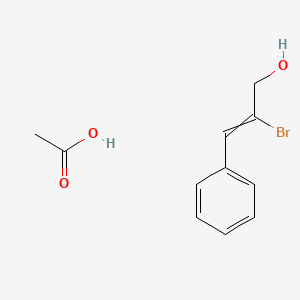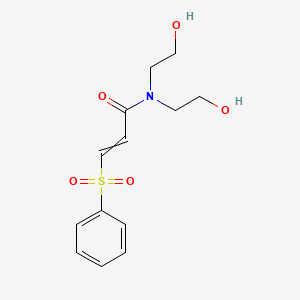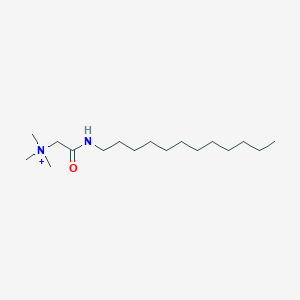
2-(Dodecylamino)-N,N,N-trimethyl-2-oxoethan-1-aminium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dodecylamino)-N,N,N-trimethyl-2-oxoethan-1-aminium is a quaternary ammonium compound known for its surfactant properties. This compound is often used in various industrial and scientific applications due to its ability to interact with biological membranes and its surface-active properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dodecylamino)-N,N,N-trimethyl-2-oxoethan-1-aminium typically involves the reaction of dodecylamine with a quaternizing agent such as methyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound. The process involves:
Reacting dodecylamine with methyl iodide: in an organic solvent like acetonitrile.
Heating the reaction mixture: to facilitate the quaternization process.
Purifying the product: through recrystallization or other suitable purification techniques.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Dodecylamino)-N,N,N-trimethyl-2-oxoethan-1-aminium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the quaternary ammonium group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or potassium permanganate.
Reducing agents: Sodium borohydride or lithium aluminum hydride.
Nucleophiles: Halides, hydroxides, or other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
2-(Dodecylamino)-N,N,N-trimethyl-2-oxoethan-1-aminium has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of biological membranes and their interactions with surfactants.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with cell membranes.
Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products.
Wirkmechanismus
The mechanism of action of 2-(Dodecylamino)-N,N,N-trimethyl-2-oxoethan-1-aminium involves its interaction with biological membranes. The quaternary ammonium group allows the compound to integrate into lipid bilayers, disrupting membrane integrity and affecting cellular processes. This interaction can lead to changes in membrane permeability and the modulation of membrane-bound enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cetyltrimethylammonium bromide (CTAB): Another quaternary ammonium compound with similar surfactant properties.
Dodecyltrimethylammonium chloride (DTAC): Similar in structure and function, used in various industrial and research applications.
Uniqueness
2-(Dodecylamino)-N,N,N-trimethyl-2-oxoethan-1-aminium is unique due to its specific molecular structure, which imparts distinct surfactant properties. Its ability to interact with biological membranes makes it particularly valuable in biomedical research and industrial applications.
Eigenschaften
CAS-Nummer |
62572-89-8 |
|---|---|
Molekularformel |
C17H37N2O+ |
Molekulargewicht |
285.5 g/mol |
IUPAC-Name |
[2-(dodecylamino)-2-oxoethyl]-trimethylazanium |
InChI |
InChI=1S/C17H36N2O/c1-5-6-7-8-9-10-11-12-13-14-15-18-17(20)16-19(2,3)4/h5-16H2,1-4H3/p+1 |
InChI-Schlüssel |
GEPTUQRCHXRPII-UHFFFAOYSA-O |
Kanonische SMILES |
CCCCCCCCCCCCNC(=O)C[N+](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




